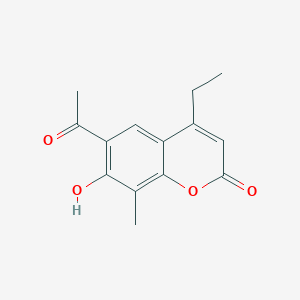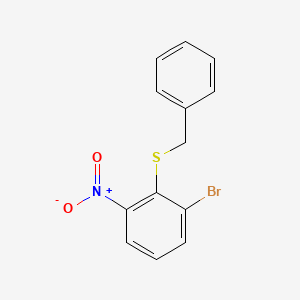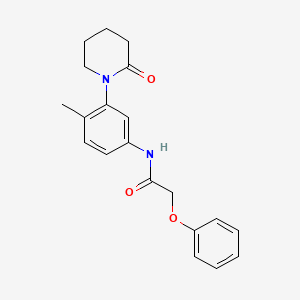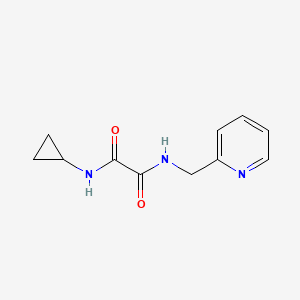![molecular formula C17H24N6O2 B2946339 2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2196212-84-5](/img/structure/B2946339.png)
2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-HT2 Antagonist Activity
Research on derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione has shown promising results in terms of 5-HT2 and alpha 1 receptor antagonist activity. Notably, certain compounds demonstrated significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo, indicating potential applications in neuropsychiatric and neurological disorders (Watanabe et al., 1992).
Synthesis and Reactivity
A study focused on the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene led to the production of arylhydrazonal derivatives and, subsequently, pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. This work contributes to the development of novel synthetic routes for creating structurally diverse compounds for further pharmacological evaluation (Abdallah et al., 2007).
Antimicrobial Activity
Another study synthesized a new series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which were evaluated for their antibacterial and antifungal activities. The results revealed significant biological activity against tested microorganisms, showcasing the potential for developing new antimicrobial agents (Suresh et al., 2016).
Antihistaminic and Anti-inflammatory Activities
Research into fused pyridazines with cyclic amines revealed compounds that exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This indicates potential therapeutic applications in allergic reactions and inflammatory conditions (Gyoten et al., 2003).
Adenosine A2a Receptor Antagonists
A study exploring piperazine derivatives of triazolotriazine as adenosine A(2a) receptor antagonists found that replacing the piperazinyl group with various diamines could achieve low nanomolar affinity toward the A(2a) receptor. This suggests potential applications in the treatment of Parkinson's disease and other neurological disorders (Vu et al., 2004).
properties
IUPAC Name |
2-[[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c24-15-3-1-2-14(15)21-8-6-13(7-9-21)10-22-17(25)5-4-16(20-22)23-12-18-11-19-23/h4-5,11-15,24H,1-3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKSWQFCLAMXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946256.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)


![(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2946264.png)


![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2946271.png)



![3-{2-[4-(tert-butyl)anilino]-1-nitrovinyl}-2-benzofuran-1(3H)-one](/img/structure/B2946277.png)
![Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2946278.png)
